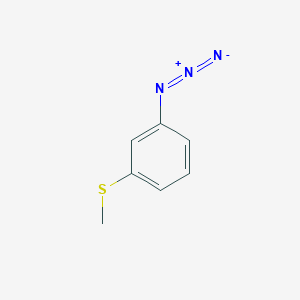

1-Azido-3-(methylsulfanyl)benzene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The compound is synthesized through various chemical reaction methods. Organic azides such as 1-Azido-3-(methylsulfanyl)benzene can be readily synthesized from their corresponding alcohols by stirring a solution of sodium azide in DMSO with a thoroughly ground equimolecular mixture of triphenylphosphine, iodine, and imidazole .Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring with an azide (N3) group and a methylsulfanyl (CH3S) group attached to it.Chemical Reactions Analysis

Organic azides are known for their reactivity in various chemical reactions. They are often used in the synthesis of various heterocycles . The azide group in these compounds can participate in a variety of reactions, including nucleophilic addition, cycloaddition reactions, and C-H amination .Aplicaciones Científicas De Investigación

Thermochemical and Computational Evaluation

1-Azido-3-(methylsulfanyl)benzene was part of a study focusing on the hazardous N-containing systems. This research involved the thorough examination of the exothermic decompositions of substituted aryl monoazides and diazides. The intrinsic molecular reactivity and decomposition pathways of these compounds, including this compound, were explored using various experimental techniques and theoretical models. The study aimed to understand the thermal behavior and propose the most likely decomposition pathways of the azides (Cardillo et al., 2008).

Synthesis and Application in Corrosion Inhibition

In another significant application, this compound was utilized in the synthesis of new 1,2,3-triazole derivatives. These derivatives were then tested for their potential as corrosion inhibitors for steel, showing the compound's relevance in the field of material science and engineering. The research underscored the importance of exploring the corrosion inhibiting properties of such compounds to enhance the durability and lifespan of metallic structures (Negrón-Silva et al., 2013).

Catalysis and Synthesis Enhancement

The compound has also played a role in catalysis. It was part of a study that developed a one-pot protocol for the synthesis of 1,2,3-triazoles, starting from alkenes and based on two click reactions. This research highlighted the versatility and importance of the methylsulfanyl group in synthetic transformations, demonstrating the compound's utility in complex chemical syntheses (Alonso et al., 2013).

Mecanismo De Acción

Target of Action

Azides are known to be highly reactive and versatile in chemistry, often used in reactions such as the copper (i)-catalyzed huisgen 1,3-dipolar cycloaddition with alkynes yielding 1,2,3-triazoles .

Mode of Action

The mode of action of 1-Azido-3-(methylsulfanyl)benzene involves the reactivity of the azide group. Azides can be reduced to amines by reaction with tin hydrides . The azido group can also undergo reactions such as free-radical bromination . In a specific reaction, the azido radical generated from the interaction of PIDA and TMSN3 selectively followed addition to [1.1.1]propellane to form the carbon-centered radical intermediate .

Biochemical Pathways

The azide group’s reactivity can influence various chemical reactions and pathways, including the formation of amines and amine derivatives .

Result of Action

The result of the action of this compound depends on the specific reaction it is involved in. For instance, in the reduction of azides, the result is the formation of amines or amine derivatives . In the case of free-radical bromination, the result is the formation of N-bromoglycosylimine .

Propiedades

IUPAC Name |

1-azido-3-methylsulfanylbenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3S/c1-11-7-4-2-3-6(5-7)9-10-8/h2-5H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMZGRGQYZPNPSS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC(=C1)N=[N+]=[N-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Methoxy-5-({2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl}carbonyl)pyridine](/img/structure/B2417142.png)

![1-{1-[1-(2,6-difluorophenyl)ethyl]piperidin-4-yl}-2,3-dihydro-1H-1,3-benzodiazol-2-one](/img/structure/B2417145.png)

![6-chloro-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one](/img/structure/B2417146.png)

![5,6-dimethyl-3-(2-oxo-2-(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)ethyl)pyrimidin-4(3H)-one](/img/structure/B2417147.png)

![4-(4-Phenylpiperazin-1-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B2417155.png)

![6-((3-Nitrobenzyl)thio)-2-phenylimidazo[1,2-b]pyridazine](/img/structure/B2417158.png)